Octadecanamide, N,N-dibutyl-

Vue d'ensemble

Description

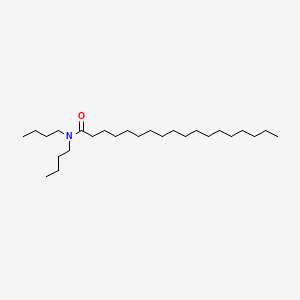

Octadecanamide, N,N-dibutyl- is a chemical compound with the molecular formula C26H53NO. It is a derivative of octadecanamide, where the amide nitrogen is substituted with two butyl groups. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and nanotechnology.

Mécanisme D'action

Target of Action

A related compound, dibutyl phthalate (dbp), has been shown to interact with the aryl hydrocarbon receptor (ahr) in mouse cortical neurons .

Mode of Action

It’s worth noting that dbp-induced apoptosis and neurotoxicity are mediated via the ahr . This suggests that Octadecanamide, N,N-dibutyl- might have a similar interaction with its targets, leading to changes at the cellular level.

Biochemical Pathways

The related compound dbp has been found to affect the “lps-inos-inflammatory mediators” inflammatory signaling pathway . This could potentially provide some insight into the biochemical pathways affected by Octadecanamide, N,N-dibutyl-.

Result of Action

Dbp has been shown to stimulate caspase-3 and ldh activities as well as ros formation in a concentration and time-dependent manner . This suggests that Octadecanamide, N,N-dibutyl- might have similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octadecanamide, N,N-dibutyl-. For instance, exogenous diisooctyl phthalate and dibutyl phthalate have been shown to increase the activities of urease, sucrase, and catalase in the rhizosphere of watermelon in continuous cropping systems . This suggests that environmental factors such as soil type and the presence of other compounds can influence the action of Octadecanamide, N,N-dibutyl-.

Analyse Biochimique

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Octadecanamide, N,N-dibutyl- vary with different dosages in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl- can be achieved through the ultraviolet-initiated addition of dibutyl phosphite to N,N-dibutyloleamide . This method involves the use of ultraviolet light to initiate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for Octadecanamide, N,N-dibutyl- typically involve large-scale chemical synthesis processes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Octadecanamide, N,N-dibutyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the butyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted amides with different functional groups.

Applications De Recherche Scientifique

Octadecanamide, N,N-dibutyl- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of materials with specific properties, such as surfactants and lubricants.

Comparaison Avec Des Composés Similaires

Octadecanamide: The parent compound without the butyl substitutions.

N,N-Dibutyloleamide: A related compound with similar structural features.

N,N-Dibutyl-9(10)-dibutylphosphono-octadecanamide: A derivative with additional phosphono groups.

Uniqueness: Octadecanamide, N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Activité Biologique

Octadecanamide, N,N-dibutyl- (CAS No. 5831-88-9) is a fatty acid amide characterized by the attachment of two butyl groups to the nitrogen atom of octadecanamide. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

- Molecular Formula : C26H53NO

- Molecular Weight : 395.705 g/mol

- Appearance : Off-white powder

- Solubility : Insoluble in water

The biological activity of Octadecanamide, N,N-dibutyl- is closely related to its structural properties. It is hypothesized that compounds with similar structures, such as dibutyl phthalate (DBP), interact with specific receptors in biological systems. For instance, DBP has been shown to activate the aryl hydrocarbon receptor (AhR) in mouse cortical neurons, leading to apoptosis and neurotoxicity through oxidative stress pathways.

Anticancer Activity

Recent studies have begun exploring the anticancer potential of Octadecanamide, N,N-dibutyl-. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) formation and caspase activation.

Toxicological Studies

While specific toxicological data on Octadecanamide, N,N-dibutyl- is sparse, related compounds have demonstrated varying degrees of toxicity based on dosage and exposure duration. The lack of comprehensive studies necessitates caution in its application until more data becomes available.

Case Studies

- Cell Line Studies : In vitro studies on human cancer cell lines have indicated that Octadecanamide, N,N-dibutyl- can induce cell death through oxidative stress mechanisms. Concentration-dependent effects were observed, highlighting the need for further research into dosage optimization.

- Animal Models : Current literature lacks detailed animal model studies specifically focusing on Octadecanamide, N,N-dibutyl-. However, research on structurally similar compounds suggests potential neurotoxic effects that warrant investigation.

Research Applications

Octadecanamide, N,N-dibutyl- has a variety of applications across different fields:

- Chemistry : Utilized as a reagent in organic synthesis and as a precursor for other chemical compounds.

- Biology : Investigated for interactions with biomolecules and potential therapeutic properties.

- Industry : Employed in creating materials with specific properties such as surfactants and lubricants.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octadecanamide | C18H37NO | Base structure without nitrogen substituents |

| N,N-Diethyl-octadecanamide | C20H41N | Contains ethyl groups instead of butyl |

| N,N-Dibutyloleamide | C20H41NO | Unsaturated counterpart with similar nitrogen groups |

| Stearamide | C18H37NO | Lacks substitution on nitrogen; simpler structure |

This table illustrates how Octadecanamide, N,N-dibutyl- is distinct from its analogs due to its specific substitution pattern which influences both physical properties and biological activities.

Propriétés

IUPAC Name |

N,N-dibutyloctadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFYQODGYGZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562062 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-88-9 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.